An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C
An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-¹³C (Fmoc-Ala-OH-1-¹³C), an isotopically labeled amino acid crucial for advancements in peptide synthesis, proteomics, and structural biology. The incorporation of a ¹³C isotope at the carboxyl carbon position provides a valuable tool for mass spectrometry-based applications and nuclear magnetic resonance (NMR) studies.
Synthesis of Fmoc-Ala-OH-1-¹³C
The synthesis of Fmoc-Ala-OH-1-¹³C is achieved through the protection of the amino group of L-Alanine-1-¹³C with the fluorenylmethoxycarbonyl (Fmoc) group. The most common and efficient method involves the reaction of the isotopically labeled alanine with an activated Fmoc derivative, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][2]
Experimental Protocol
This protocol outlines a standard procedure for the synthesis of Fmoc-Ala-OH-1-¹³C.
Materials:
-
L-Alanine-1-¹³C
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃)
-
Dioxane
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-Alanine-1-¹³C (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.[1][2]
-
Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (approximately 5 equivalents) to raise the pH, followed by the portion-wise addition of Fmoc-OSu (approximately 1.5 equivalents).[1][2]
-
Reaction: Allow the mixture to stir at room temperature for 18-24 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any insoluble material.[1]
-
Wash the filtrate with diethyl ether (three times) to remove unreacted Fmoc-OSu and other non-polar impurities.[1][2]
-
Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This protonates the carboxylic acid, leading to the precipitation of the product.[1]
-
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (three times).[1][2]
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1]
Purification of Fmoc-Ala-OH-1-¹³C
Purification of the crude product is essential to remove unreacted starting materials and byproducts to achieve the high purity required for peptide synthesis. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).
Recrystallization
Recrystallization is a common and effective method for purifying the crude Fmoc-Ala-OH-1-¹³C.[1]
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate.
-
Slowly add a non-polar solvent, like hexanes, until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to promote crystallization.
-
Collect the white solid precipitate by filtration, wash with a cold solvent mixture (e.g., ethyl acetate/hexanes), and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, reversed-phase HPLC is the method of choice.
Protocol:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Detection: UV detection at 220 nm is suitable for monitoring the elution of the Fmoc-containing compound.[3]
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., a small amount of the initial mobile phase).
-
Inject the sample onto the HPLC column.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a white powder.
-
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of Fmoc-Ala-OH-1-¹³C.
Table 1: Synthesis and Physical Properties
| Parameter | Value | Reference |
| Reaction Yield | Typically >90% | [2] |
| Molecular Formula | C₁₇¹³CH₁₇NO₄ | [4] |
| Molecular Weight | 312.32 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 147-153 °C | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
Table 2: Purity and Characterization
| Parameter | Specification | Reference |
| Chemical Purity (HPLC) | ≥98% | [8] |
| Isotopic Purity | ≥99 atom % ¹³C | [5][6] |
| Optical Activity ([α]20/D) | -18°, c = 1 in DMF | [5][6] |
Applications in Research and Drug Development
Fmoc-Ala-OH-1-¹³C is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of isotopically labeled peptides. These labeled peptides serve as internal standards in quantitative proteomics and mass spectrometry-based assays, enabling precise protein quantification.[7] Furthermore, the ¹³C label acts as a probe in NMR spectroscopy to facilitate structure determination and the study of protein dynamics.[9] The site-specific incorporation of ¹³C allows for detailed investigation of local protein environments, conformational changes, and interactions with other molecules, which is critical in drug discovery and development.[10]
Signaling Pathways and Experimental Workflows
The primary application of Fmoc-Ala-OH-1-¹³C is within the experimental workflow of solid-phase peptide synthesis (SPPS). The logical flow involves the sequential addition of amino acids to a growing peptide chain on a solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 3. phenomenex.com [phenomenex.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Fmoc-Ala-OH-1-13C 99 atom % 13C | 202326-53-2 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. L-Alanine-ð-Fmoc (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. ukisotope.com [ukisotope.com]
- 10. benchchem.com [benchchem.com]
